molecular formula C21H24N6O2 B2940667 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1421498-22-7

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2940667
CAS No.: 1421498-22-7
M. Wt: 392.463
InChI Key: ODGPROBWRCNPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a distinct heterocyclic architecture, combining pyrrole, pyrimidine, and piperazine motifs. This specific molecular framework is of significant interest in medicinal chemistry and biochemical research for the development of novel therapeutic agents. The integration of a pyrrole ring, a privileged structure in many natural bioactive compounds and approved drugs, is known to contribute to favorable physicochemical properties, including membrane permeability and the ability to interact with diverse biological targets . The core structure of related 4-(6-(pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide compounds has been identified in chemical libraries, underscoring its relevance in early-stage drug discovery efforts . The pyrrole-pyrimidine hybrid core is a scaffold of high interest, particularly in infectious disease research. Recent scientific literature highlights that pyrrole-fused pyrimidine derivatives demonstrate promising antitubercular activity by functioning as direct inhibitors of the enoyl-ACP reductase (InhA) enzyme, a key target in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Furthermore, pyrrole-containing compounds are extensively investigated for their broad-spectrum antibacterial potential against a range of Gram-positive pathogens, addressing the critical need for new agents to combat antibiotic resistance . This compound is presented as a high-purity chemical tool to facilitate such investigative work. Researchers can utilize this molecule to probe structure-activity relationships (SAR), explore novel mechanisms of action, and validate new biological targets in areas including microbiology, enzymology, and cellular biochemistry. This product is intended for research use only by trained professionals in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-6-10-25/h3-10,15-16H,2,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGPROBWRCNPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that integrates a pyrimidine ring, a piperazine moiety, and a pyrrole group. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. This article reviews recent findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit key enzymes or receptors involved in disease pathways, including:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to anticancer effects.
  • Anti-inflammatory Pathways : It could modulate inflammatory responses by inhibiting cytokine production.

Anticancer Activity

Recent studies indicate that derivatives of the pyrimidine-piperazine framework exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines, with IC50 values ranging from 5 to 20 µM in vitro assays .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
Compound CHeLa (Cervical)12

Antiviral Activity

The compound has also been explored for its antiviral properties. Research has demonstrated that related compounds exhibit significant antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). For example, a related compound showed an EC50 value of 6.7 µM against HCV .

Virus TypeEC50 (µM)Reference
HSV-15.0
RSV6.7

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds.

Compound NameStructural FeaturesUnique Properties
Compound DPyrimidine and piperazineEnhanced lipophilicity
Compound EChlorinated phenoxy groupDifferent receptor interactions
Compound FMethyl-substituted phenoxyVariability in metabolic stability

Case Studies

Case studies involving similar compounds provide insight into the therapeutic potential of this class of molecules:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of pyrrole benzamide derivatives against Staphylococcus aureus, showing MIC values between 3.12 and 12.5 µg/mL, indicating strong antibacterial properties comparable to traditional antibiotics like ciprofloxacin .
  • Inflammation Modulation : Another case study highlighted the ability of pyrimidine derivatives to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name / ID Pyrimidine Substituent Carboxamide Substituent Molecular Weight Key Physicochemical Data Source
Target Compound 6-(1H-pyrrol-1-yl) 2-ethoxyphenyl Not provided Not available N/A
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-chloropyridin-2-yl 1H-indazol-6-yl Not provided Synthesized via Scheme S1
A4 (N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-oxo-3,4-dihydroquinazolin-2-yl 2-chlorophenyl ~393.8* M.p. 197.9–199.6 °C; 45.2% yield
Amuvatinib Derivative (Compound 6) Thieno[3,2-d]pyrimidin-4-yl 2H-1,3-benzodioxol-5-yl ~467.5* Reduces mitochondrial membrane potential
4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide 6-cyclopropylpyrimidin-4-yl thiophen-2-ylmethyl 343.4 Molecular formula: C17H21N5OS
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide 2-methyl-6-propoxypyrimidin-4-yl 2-chlorophenyl Not provided CAS: 946325-05-9

*Estimated based on molecular formulas.

Key Observations:
  • Pyrimidine Substitutions: The target compound’s pyrrole group contrasts with chloropyridinyl (CPIPC), quinazolinone (A4), thienopyrimidinyl (Compound 6), and cyclopropylpyrimidinyl () substituents. Pyrrole’s electron-rich nature may enhance π-π stacking in receptor binding compared to halogenated or saturated rings.
  • Carboxamide Groups : The 2-ethoxyphenyl group in the target compound likely improves solubility over chlorophenyl (A4, CPIPC) or benzodioxolyl (Compound 6) groups due to the ethoxy group’s polarity.
  • Molecular Weight : The target compound’s molecular weight is expected to be ~400–420 g/mol, comparable to A4 (393.8) and lower than Compound 6 (467.5), suggesting favorable drug-likeness.
TRPV1 Modulation (CPIPC Analogs)
  • CPIPC and Derivatives : Act as partial TRPV1 agonists, with activity dependent on the indole/indazole substituent . The absence of a pyrrole group in CPIPC suggests the target compound may exhibit distinct TRPV1 binding kinetics.
Anticancer Activity (Amuvatinib Derivative)
  • The thienopyrimidine core may contribute to mitochondrial targeting, whereas the target compound’s pyrrole-pyrimidine could modulate alternative pathways.
Herbicidal and Metabolic Effects
  • Ureidopyrimidine Derivatives () and 4-hydroxyquinazoline analogs (): These compounds demonstrate substituent-dependent herbicidal and antiproliferative activities. For example, fluorophenyl-substituted A3 () has a higher melting point (196.5–197.8 °C) than chlorophenyl analogs, indicating enhanced crystallinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine-carboxamide core of this compound?

  • Methodology : The piperazine-carboxamide scaffold can be synthesized via a multi-step approach:

Piperazine Ring Formation : React ethylenediamine with 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃, DMF, 80°C) to form the piperazine ring .

Carboxamide Linkage : Couple the piperazine intermediate with 2-ethoxyaniline using carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to activate the carbonyl group .

Pyrimidine-Pyrrole Substitution : Introduce the 6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety via nucleophilic aromatic substitution (e.g., Pd-catalyzed cross-coupling with pyrrole derivatives) .

  • Key Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., piperazine protons at δ 3.20–3.96 ppm) and IR (C=O stretch at ~1630 cm⁻¹) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodology :

  • HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C) .
  • Crystallography : Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond angles, planarity of the pyrimidine-pyrrole system) .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., hinge region hydrogen bonds with pyrimidine N1) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS, 100 ns trajectory) to assess conformational flexibility .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between derivatives (e.g., ethoxyphenyl vs. methoxyphenyl substituents) .

Q. How can contradictory data from NMR and X-ray crystallography be resolved for structural assignments?

  • Methodology :

  • Dynamic NMR Analysis : Variable-temperature 1H^1H-NMR (e.g., 298–343 K) to detect rotational barriers in the piperazine ring (e.g., coalescence temperature for axial-equatorial proton exchange) .
  • DFT Calculations : Compare computed (B3LYP/6-311+G**) and experimental bond lengths/angles to validate crystallographic data .
  • Synchrotron Radiation : High-resolution X-ray data (λ = 0.7 Å) resolves electron density ambiguities (e.g., disordered ethoxyphenyl groups) .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the pyrrole NH (hydrolyzed in vivo) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen bonding .
  • Lipophilicity Tuning : Replace the ethoxy group with polar substituents (e.g., morpholine) while maintaining logP <3 via ClogP calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?

  • Methodology :

  • Assay Standardization : Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Off-Target Profiling : Perform kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify non-specific binding .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation impacting efficacy .

Structural and Mechanistic Insights

Q. What spectroscopic techniques elucidate the compound’s tautomeric equilibria in solution?

  • Methodology :

  • 1H^1H-15N^{15}N-HMBC NMR : Detect nitrogen environments (e.g., pyrrole NH vs. pyrimidine N) to identify tautomeric forms .
  • UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., 270→310 nm) under varying pH to track keto-enol transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.